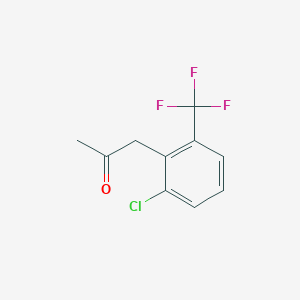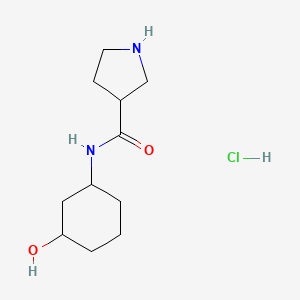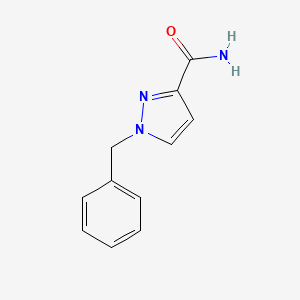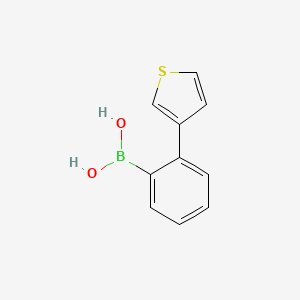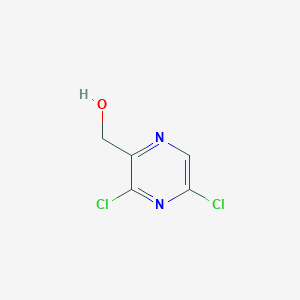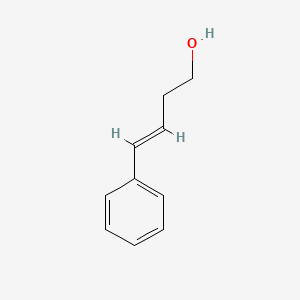
3-Buten-1-ol, 4-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-1-ol, 4-phenyl-, (3E)- can be achieved through several methods. One common approach involves the reaction of phenylacetylene with formaldehyde in the presence of a base, followed by hydrogenation to yield the desired product. Another method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with crotonaldehyde, followed by hydrolysis to obtain the compound.
Industrial Production Methods
Industrial production of 3-Buten-1-ol, 4-phenyl-, (3E)- typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the hydrogenation process. Additionally, continuous flow reactors may be employed to optimize the reaction conditions and improve yield.
化学反应分析
Types of Reactions
3-Buten-1-ol, 4-phenyl-, (3E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Phenylbutanal or phenylbutanoic acid.
Reduction: 4-Phenylbutanol.
Substitution: 4-Phenyl-3-buten-1-chloride or 4-Phenyl-3-buten-1-amine.
科学研究应用
3-Buten-1-ol, 4-phenyl-, (3E)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and fine chemicals.
作用机制
The mechanism of action of 3-Buten-1-ol, 4-phenyl-, (3E)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the phenyl group enhances its ability to interact with hydrophobic pockets in proteins, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
4-Phenyl-3-buten-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Phenyl-3-buten-2-ol: Similar structure but with the hydroxyl group on a different carbon.
3-Buten-1-ol: Lacks the phenyl group, resulting in different chemical properties.
Uniqueness
3-Buten-1-ol, 4-phenyl-, (3E)- is unique due to the combination of the phenyl group and the E-configuration of the double bond. This configuration imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
属性
CAS 编号 |
770-36-5 |
|---|---|
分子式 |
C10H12O |
分子量 |
148.20 g/mol |
IUPAC 名称 |
(E)-4-phenylbut-3-en-1-ol |
InChI |
InChI=1S/C10H12O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8,11H,5,9H2/b8-4+ |
InChI 键 |
IAHCIRBKFCOPEE-XBXARRHUSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/CCO |
规范 SMILES |
C1=CC=C(C=C1)C=CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(Naphthalen-2-yloxy)ethyl]morpholine](/img/structure/B11718445.png)
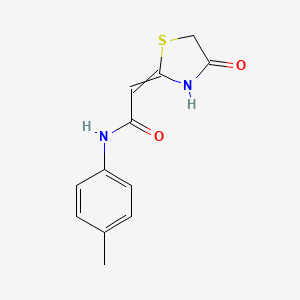
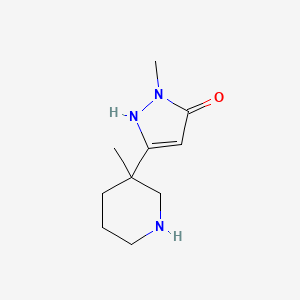
![N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride](/img/structure/B11718457.png)
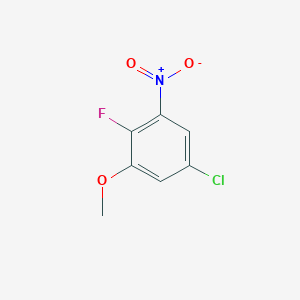
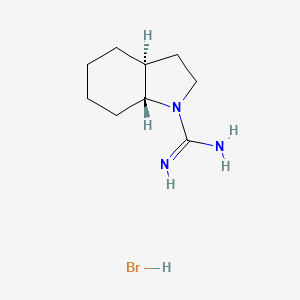
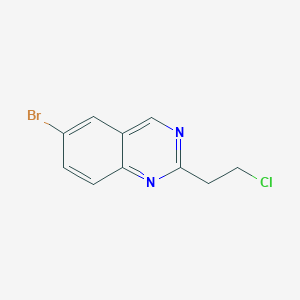
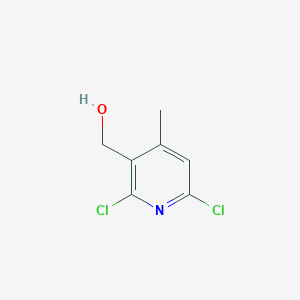
![3-methyl-7-nitro-N'-[(E)-(3-nitrophenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B11718476.png)
